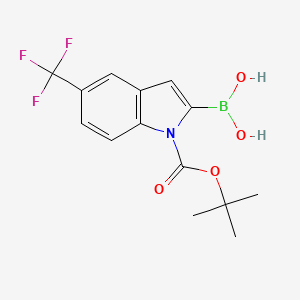

3-Ethoxy-2,6-difluorobenzenesulfonyl chloride

Overview

Description

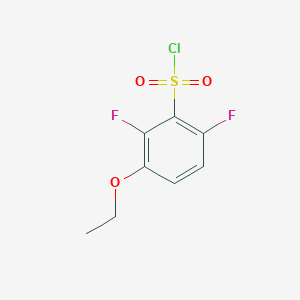

3-Ethoxy-2,6-difluorobenzenesulfonyl chloride is a chemical compound . It is related to 2,6-Difluorobenzenesulfonyl chloride, which is a fluorinated building block . The latter can be prepared by reacting difluorophenyllithium with sulfuryl chloride .

Synthesis Analysis

The synthesis of 2,6-Difluorobenzenesulfonyl chloride involves the reaction of difluorophenyllithium with sulfuryl chloride . This compound may be used in the synthesis of 2,6-difluorobenzenesulfonamide and benzoxathiazocine 1,1-dioxides core scaffolds .Molecular Structure Analysis

The molecular formula of 2,6-Difluorobenzenesulfonyl chloride is F2C6H3SO2Cl . Its average mass is 212.602 Da and its monoisotopic mass is 211.951035 Da .Chemical Reactions Analysis

2,6-Difluorobenzenesulfonyl chloride can be used in the synthesis of 2,6-difluorobenzenesulfonamide and benzoxathiazocine 1,1-dioxides core scaffolds . It can also react with 29% ammonium hydroxide to prepare 2,6-Difluorobenzenesulfonamide .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluorobenzenesulfonyl chloride, a related compound, include a refractive index of n20/D 1.526 (lit.), a boiling point of 210 °C (lit.), and a density of 1.568 g/mL at 25 °C (lit.) .Scientific Research Applications

Ethoxylation and Phase-Transfer Catalysis : The synthesis of ethoxy-4-nitrobenzene through the reaction of 4-chloronitrobenzene with potassium ethoxide, using benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions, highlights the utility of similar compounds in organic synthesis. This method demonstrates the effectiveness of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions (Wang & Rajendran, 2007).

Electrochemical Fluorination in Ionic Liquid : The electrochemical fluorination of organosulfur compounds in a specific medium with polystyrene-supported iodobenzene showcases the use of related compounds in the production of fluorinated compounds. This method allows for the recycle use of the catalyst due to its easy separation (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).

Synthesis of Liquid Crystal Intermediates : The synthesis of 4-ethoxy-2,3-difluoroacetophenone, a liquid crystal intermediate, using Friedel-Crafts reaction, demonstrates the importance of similar compounds in the production of materials with specific electronic and optical properties (Tong Bin, 2013).

Study of Tautomerism and Solvatochromism : The study of new arylhydrazones of β-diketones and their behavior in different solvents illustrates the role of similar compounds in understanding chemical phenomena like tautomerism and solvatochromism (Kuźnik et al., 2012).

Synthesis of Sulfonamide-Based Dye Intermediates : The preparation of various sulfonamide compounds from substituted benzenesulfonyl chlorides for use as potential herbicides, and their ir and nmr spectral characteristics, demonstrate the application of similar compounds in the synthesis of dyes and potential herbicides (Cremlyn & Cronje, 1979).

Safety and Hazards

2,6-Difluorobenzenesulfonyl chloride is classified as a skin corrosive and eye damage category 1 substance . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363, and P405 . It has a flash point of 110 °C (closed cup) .

properties

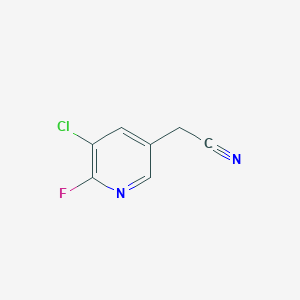

IUPAC Name |

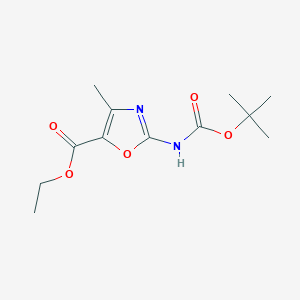

3-ethoxy-2,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c1-2-14-6-4-3-5(10)8(7(6)11)15(9,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVSAZLWKMRDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride](/img/structure/B1407107.png)

![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate](/img/structure/B1407108.png)

![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)

![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride](/img/structure/B1407121.png)